molecular formula C14H10ClNO B597866 3-(4-Chloro-2-methoxyphenyl)benzonitrile CAS No. 1352317-78-2

3-(4-Chloro-2-methoxyphenyl)benzonitrile

Cat. No. B597866
CAS RN: 1352317-78-2
M. Wt: 243.69
InChI Key: XURVKMUZOQWBPD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 1352317-78-2 . It has a molecular weight of 243.69 and its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The InChI code for 3-(4-Chloro-2-methoxyphenyl)benzonitrile is 1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 . This indicates that the molecule consists of a biphenyl structure with a chloro group on one ring, a methoxy group on the other, and a nitrile group attached to the carbon at the 3-position .

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

The molecular structure of compounds similar to “3-(4-Chloro-2-methoxyphenyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . This application is crucial in understanding the physical and chemical properties of the compound.

Natural Bond Orbital (NBO) Analysis

Through NBO analysis, the charge delocalization within the molecule has been studied . This application is important in predicting the reactivity and stability of the compound.

Dielectric Studies

Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined . This application is significant in understanding the electrical properties of the compound.

Thermodynamic Properties Investigation

Thermodynamic properties such as enthalpy and entropy have also been investigated . This application is essential in predicting the behavior of the compound under different conditions.

Biological Activities

The compound has potential biological activities. For instance, molecular docking studies have been performed to explore the interaction between similar compounds and Influenza endonuclease inhibitor .

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, which “3-(4-Chloro-2-methoxyphenyl)benzonitrile” is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Production of Plastics, Adhesives, and Coatings

m-Aryloxy phenols, a group that includes “3-(4-Chloro-2-methoxyphenyl)benzonitrile”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3-(4-Chloro-2-methoxyphenyl)benzonitrile can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all safety guidelines.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVKMUZOQWBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718385
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methoxyphenyl)benzonitrile

CAS RN

1352317-78-2
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352317-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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